molecular formula C19H14FN3O2S B10815671 N-(2-Fluorophenyl)-2-phenyl-1H-benzo[d]imidazole-5-sulfonamide

N-(2-Fluorophenyl)-2-phenyl-1H-benzo[d]imidazole-5-sulfonamide

Cat. No.: B10815671
M. Wt: 367.4 g/mol
InChI Key: NBPQJXDRYVUFDB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-329284 involves the reaction of 2-fluoroaniline with 2-phenyl-1H-benzimidazole-6-sulfonyl chloride under specific conditions. The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of WAY-329284 follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

WAY-329284 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

WAY-329284 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of WAY-329284 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

WAY-329284 can be compared with other benzimidazole derivatives, such as:

  • N-(2-chlorophenyl)-2-phenyl-1H-benzimidazole-6-sulfonamide
  • N-(2-bromophenyl)-2-phenyl-1H-benzimidazole-6-sulfonamide
  • N-(2-methylphenyl)-2-phenyl-1H-benzimidazole-6-sulfonamide

These compounds share similar structures but differ in the substituents on the phenyl ring. WAY-329284 is unique due to the presence of the fluorine atom, which can influence its reactivity and interactions with biological targets .

Properties

Molecular Formula

C19H14FN3O2S

Molecular Weight

367.4 g/mol

IUPAC Name

N-(2-fluorophenyl)-2-phenyl-3H-benzimidazole-5-sulfonamide

InChI

InChI=1S/C19H14FN3O2S/c20-15-8-4-5-9-16(15)23-26(24,25)14-10-11-17-18(12-14)22-19(21-17)13-6-2-1-3-7-13/h1-12,23H,(H,21,22)

InChI Key

NBPQJXDRYVUFDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)S(=O)(=O)NC4=CC=CC=C4F

Origin of Product

United States

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